molecular formula C20H18N4O2 B10995672 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B10995672
M. Wt: 346.4 g/mol
InChI Key: HLDDENZXRKVTSH-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that features both quinazolinone and indole moieties. These structural motifs are known for their significant biological activities and are often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-oxoquinazoline with an appropriate indole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone and indole derivatives, such as:

Uniqueness

What sets N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide apart is its unique combination of quinazolinone and indole moieties. This dual structure may confer enhanced biological activity and specificity compared to compounds containing only one of these motifs .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-23-18-7-3-2-5-16(18)20(26)24(13)12-11-22-19(25)15-6-4-8-17-14(15)9-10-21-17/h2-10,21H,11-12H2,1H3,(H,22,25)

InChI Key

HLDDENZXRKVTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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